![molecular formula C12H11N5O3 B11702133 6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one CAS No. 91843-74-2](/img/structure/B11702133.png)
6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one
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Overview
Description
6-METHYL-2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitrophenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of 6-methyl-3,4-dihydropyrimidin-4-one with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: New hydrazone derivatives with substituted nucleophiles.
Scientific Research Applications
6-METHYL-2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-METHYL-2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites in biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-[(2E)-2-(pyridin-4-ylmethylene)hydrazino]pyrimidin-4-ol: Similar structure but with a pyridinyl group instead of a nitrophenyl group.
2-[(1E)-2-(4-pyridyl)-1-azavinyl]amino]-6-methyl-3-hydropyrimidin-4-one: Contains a pyridyl group and an azavinyl linkage.
Uniqueness
6-METHYL-2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
91843-74-2 |
---|---|
Molecular Formula |
C12H11N5O3 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-methyl-2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11N5O3/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17(19)20/h2-7H,1H3,(H2,14,15,16,18)/b13-7+ |
InChI Key |
XAAXCKMMGKZWHA-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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